1-[2-(Trifluoromethyl)phenyl]ethanol is a chiral molecule existing in two enantiomeric forms: (R)-1-[2-(Trifluoromethyl)phenyl]ethanol and (S)-1-[2-(Trifluoromethyl)phenyl]ethanol. It serves as a crucial chiral building block in the synthesis of various pharmaceuticals and bioactive compounds. [, , , ] Notably, it acts as a key intermediate in producing Aprepitant, a medication used to prevent nausea and vomiting caused by chemotherapy and surgery. []
A recent breakthrough involves a biohybrid photocatalytic hydrogenation system using cross-linked enzymes (CLEs) coupled with TiO2 nanotubes and a Cp*Rh(bpy) photocatalyst. [] This system harnesses light energy to drive the reduction of NADP+ to NADPH, which then facilitates the CLEs-catalyzed reduction of 3,5-BTAP to (R)-1-[3,5-Bis(trifluoromethyl)phenyl] ethanol [(R)-3,5-BTPE]. []
Both enantiomers of 1-[2-(Trifluoromethyl)phenyl]ethanol are crucial intermediates in synthesizing various active pharmaceutical ingredients (APIs). [, , , ] For example, the (R)-enantiomer serves as a key intermediate in the multistep synthesis of Aprepitant, a medication used to prevent chemotherapy and surgery-induced nausea and vomiting. [, ]
Derivatives of 1-[2-(Trifluoromethyl)phenyl]ethanol exhibit diverse biological activities, prompting further research into their therapeutic potential. For instance, compound KR-67607, a novel 11β-HSD1 inhibitor containing the 1-[2-(Trifluoromethyl)phenyl]ethanol moiety, demonstrates protective effects against benzalkonium chloride (BAC)-induced dry eye syndrome. [] Another derivative, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, exhibits anti-cancer activity against liver cancer cells. []
Future research should focus on optimizing biocatalytic synthesis routes for producing enantiomerically pure 1-[2-(Trifluoromethyl)phenyl]ethanol. This includes exploring novel KREDs with higher activity and selectivity, developing more efficient immobilization strategies, and optimizing reaction conditions in whole-cell biocatalysis for enhanced productivity and cost-effectiveness. [, ]
Recent research focuses on developing eco-friendly and efficient biocatalytic routes for producing enantiomerically pure 1-[2-(Trifluoromethyl)phenyl]ethanol. This approach utilizes ketoreductases (KREDs) for the asymmetric reduction of 3',5'-bis(trifluoromethyl)acetophenone (BTAP). [, , ]
One method employs whole-cell biocatalysts, like Candida tropicalis 104, for BTAP reduction. This strategy enhances substrate-to-catalyst ratios by utilizing microaerobic conditions and incorporating natural deep-eutectic solvents (NADES) like choline chloride:trehalose (ChCl:T) to improve cell permeability and mitigate substrate cytotoxicity. []
Another promising method involves immobilizing KREDs on various supports for enhanced stability and reusability. Covalent immobilization on short-chain amino-functionalized supports has proven highly effective. [] This approach allows for biotransformations in flow systems, enabling continuous production with high conversion rates and excellent enantiomeric excess. [] The immobilized KREDs also demonstrate reusability across multiple reaction cycles, highlighting the sustainability of this method. []
Given the diverse biological activities exhibited by derivatives of 1-[2-(Trifluoromethyl)phenyl]ethanol, further research should explore their therapeutic potential in areas like cancer treatment, dry eye syndrome management, and other diseases. This includes synthesizing and evaluating novel derivatives, elucidating their mechanisms of action, and conducting preclinical and clinical studies to assess their efficacy and safety. [, ]
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: